Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC20505070
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H |
| Standard InChI Key | MDEDXJZMSXDUDL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CC1CCNC2.Cl |
Introduction
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is a complex organic compound belonging to the azabicyclic family. It features a unique bicyclic structure with a nitrogen atom integrated into one of the rings, making it a promising candidate for various biological applications, particularly in medicinal chemistry.
Synthesis Overview:
| Step | Description |
|---|---|
| 1. | Formation of the bicyclic structure through cyclization reactions. |
| 2. | Optimization of reaction conditions to enhance yield and purity. |
Chemical Reactions and Applications
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride participates in various chemical reactions typical for carboxylic acid derivatives and bicyclic compounds. These reactions are essential for modifying the compound for specific applications in drug development and the synthesis of biologically active molecules.
Potential Applications:
-
Pharmaceuticals: Due to its unique bicyclic framework, it has potential applications in pharmaceuticals.
-
Biological Interactions: Research suggests promising avenues for therapeutic applications, although specific receptor interactions or enzyme targets remain under investigation.
Biological Activity and Mechanism of Action
While detailed data on specific receptor interactions or enzyme targets is limited, the compound's structure suggests potential interactions with biological targets, particularly in neurotransmission pathways. It may modulate receptor activity or enzyme function, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is distinct from other bicyclic compounds due to its specific structure and functional groups. For example, it differs from compounds like methylphenidate hydrochloride and tramadol hydrochloride in terms of its chemical structure and potential biological applications.
Comparison Table:
| Compound | Structure Type | Notable Properties |
|---|---|---|
| Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride | Azabicyclic | Potential in pharmaceuticals, neurotransmission modulation. |
| Methylphenidate Hydrochloride | Bicyclic | CNS stimulant, used for ADHD treatment. |
| Tramadol Hydrochloride | Bicyclic | Analgesic, acts on opioid receptors. |
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